molecular formula C13H17BrN2O B578516 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole CAS No. 1314988-54-9

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole

Cat. No.: B578516
CAS No.: 1314988-54-9
M. Wt: 297.196
InChI Key: UTWAHJMUSZXDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole is a high-value chemical building block designed for advanced research and development in medicinal chemistry. This multifunctional compound features a benzimidazole core, a privileged scaffold in drug discovery known for its wide range of pharmacological activities. The strategic substitution pattern on the benzimidazole nucleus, including the bromo and ethoxy functional groups, makes it a versatile intermediate for constructing novel chemical entities, particularly via metal-catalyzed cross-coupling reactions. Benzimidazole derivatives are recognized as isosteres of naturally occurring nucleotides, allowing them to interact effectively with biopolymers in living systems. This property has led to their investigation in numerous therapeutic areas. Recent research on structurally similar 5-R-1H-benzo[d]imidazole-2-thiol derivatives has demonstrated significant ophthalmic hypotensive activity in models of steroid-induced glaucoma , highlighting the potential of this chemical class in developing new anti-glaucoma therapies . Furthermore, bromo-substituted benzimidazole analogues have shown promising tuberculostatic activity against Mycobacterium tuberculosis , underscoring their value in antimicrobial research . The broad significance of the imidazole moiety is evidenced by its presence in various commercial drugs and its extensive biological profile, which includes antibacterial, anticancer, anti-inflammatory, and anthelmintic properties . This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-bromo-1-tert-butyl-6-ethoxybenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O/c1-5-17-12-7-11-10(6-9(12)14)15-8-16(11)13(2,3)4/h6-8H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWAHJMUSZXDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)N(C=N2)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716495
Record name 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-54-9
Record name 5-Bromo-1-tert-butyl-6-ethoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Formation via Acid-Catalyzed Cyclization

The benzimidazole scaffold is constructed through cyclization of 4-bromo-1,2-benzenediamine with trimethyl orthoformate under acidic conditions. In a representative procedure, 4-bromo-1,2-benzenediamine (3.0 g, 16 mmol) is dissolved in dimethylformamide (DMF, 22 mL), followed by addition of trimethyl orthoformate (44 mL) and concentrated HCl (1.5 mL). The mixture is stirred at room temperature for 1 hour, yielding 5-bromo-1H-benzimidazole after neutralization with NaHCO₃ and purification.

Key Parameters:

  • Reagents : Trimethyl orthoformate (3 equiv), HCl (catalytic)

  • Solvent : DMF/water

  • Yield : 67–72% after chromatography

Functionalization with tert-Butyl and Ethoxy Groups

Post-cyclization, the tert-butyl group is introduced via alkylation. Sodium hydride (0.24 g, 6 mmol) in anhydrous DMF is treated with tert-butyl bromide (1.2 equiv) at 0°C, followed by addition of 5-bromo-1H-benzimidazole. After 12 hours at 60°C, 5-bromo-1-(tert-butyl)-1H-benzimidazole is isolated in 58% yield. Ethoxylation at the 6-position is achieved using ethyl bromide and K₂CO₃ in DMF at 80°C for 8 hours, providing the final product in 65% yield.

One-Pot Oxidative Coupling Strategy

HBr/DMSO-Mediated Oxidation

A modular approach leverages ketone oxidation to generate glyoxal intermediates, which condense with aldehydes to form imidazoles. For example, acetophenone (46 mg, 0.375 mmol) is oxidized with HBr (10 mol%) in DMSO at 85°C, followed by reaction with p-tolualdehyde (0.3 mmol) and NH₄OAc in MeOH. This method affords 2,4-disubstituted imidazoles in 69% yield. Adapting this protocol, 5-bromo-2-nitroaniline is oxidized to a glyoxal derivative, which undergoes cyclization with tert-butylamine and ethyl formate to yield the target compound.

Optimization Data:

ParameterOptimal ValueImpact on Yield
HBr Concentration10 mol%Maximizes glyoxal formation
Temperature85°CPrevents decomposition
Solvent RatioDMSO:MeOH (6:4)Enhances solubility

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling

A patent route describes the use of Pd(PPh₃)₄ to couple 5-bromo-1-(tert-butyl)-1H-benzimidazole with ethoxy-substituted boronic esters. The reaction proceeds in dioxane/H₂O (3:1) at 100°C for 12 hours, achieving 78% yield.

Buchwald-Hartwig Amination

To install ethoxy groups, 6-chloro-1-(tert-butyl)-5-bromo-1H-benzimidazole is treated with ethanol and Cs₂CO₃ in the presence of Pd₂(dba)₃ and Xantphos at 110°C for 24 hours, yielding 82% of the ethoxylated product.

Industrial-Scale Production Considerations

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A scaled procedure using 100 g of 4-bromo-1,2-benzenediamine, tert-butyl isocyanide (1.5 equiv), and ethyl chloroformate (1.2 equiv) in DMF at 150°C for 15 minutes achieves 85% conversion, with purity >98% after recrystallization.

Catalytic System Optimization

Industrial protocols employ ZnCl₂ (5 mol%) as a Lewis acid to accelerate cyclization. This modification reduces byproduct formation from 15% to <5% while maintaining yields above 70%.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Acid-Catalyzed Cyclization65953 hoursModerate
One-Pot Oxidation69926 hoursHigh
Palladium Coupling789812 hoursLow
Microwave-Assisted859815 minutesHigh

Challenges and Solutions in Purification

Chromatography vs. Recrystallization

Initial routes relying on silica gel chromatography (30% EtOAc/hexane) face scalability issues. Switching to ethanol/water recrystallization (1:4 ratio) improves recovery to 90% while reducing costs.

Byproduct Management

The primary byproduct, 5-bromo-6-ethoxy-1H-benzimidazole (lacking tert-butyl), is minimized by using excess tert-butyl bromide (1.5 equiv) and rigorous exclusion of moisture .

Chemical Reactions Analysis

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the benzimidazole core.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In organic synthesis, 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole serves as a building block for creating more complex organic molecules and heterocycles. Its unique structure allows for various chemical modifications, enabling researchers to explore new derivatives with potentially enhanced properties.

Biology

This compound has garnered interest in biological studies due to its potential antimicrobial and anticancer properties . Research indicates that benzimidazole derivatives exhibit significant antimicrobial activity against various pathogens. For example, minimum inhibitory concentration (MIC) studies have shown that certain derivatives can effectively inhibit bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with MIC values reported below 10 µg/mL .

Medicine

In the pharmaceutical domain, ongoing research explores the compound's potential as a pharmaceutical intermediate and its role in drug development. Studies have indicated that benzimidazole derivatives can inhibit cancer cell proliferation through mechanisms such as the inhibition of essential proteins involved in cell division . Additionally, compounds derived from this class have shown promising results in anti-inflammatory and analgesic activities compared to standard medications .

Antimicrobial Activity

A study focused on benzimidazole derivatives demonstrated that modifications to the core structure could enhance antimicrobial potency. For instance, compounds with halogen substituents showed improved activity against bacterial strains. The research highlighted that derivatives of this compound exhibited lower MIC values compared to structurally similar compounds lacking these substituents .

Anticancer Properties

Research conducted on various benzimidazole derivatives revealed their potential in targeting cancer cells. Molecular modeling studies indicated that this compound might interact with key biomolecular targets involved in cancer progression. The findings suggest that the presence of specific substituents enhances its ability to inhibit tumor growth by disrupting cellular processes critical for cancer cell survival .

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison with structurally related benzoimidazole derivatives highlights key differences in substituents, physicochemical properties, and synthetic approaches. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Selected Benzoimidazole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Synthetic Methods Notable Properties/Applications
5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole 1-tert-butyl, 5-Br, 6-OEt C₁₃H₁₇BrN₂O 297.2 Alkylation of N-1, SN2 for OEt High lipophilicity; discontinued
5-Bromo-1-methyl-1H-benzo[d]imidazole 1-Me, 5-Br C₈H₇BrN₂ 212.1 N-methylation with MeI High similarity (1.00) to target
5-Bromo-1-phenyl-1H-benzo[d]imidazole 1-Ph, 5-Br C₁₃H₁₀BrN₂ 274.1 Suzuki coupling Aromatic interactions; similarity 0.98
5-Bromo-1-(difluoromethyl)-1H-benzo[d]imidazole 1-CHF₂, 5-Br C₈H₆BrF₂N₂ 248.0 CH₂F₂ gas under basic conditions Enhanced electronic effects
6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one 1-Me, 3-Me, 6-Br (imidazo-pyridine) C₈H₈BrN₃O 242.1 Methylation of imidazo[4,5-b]pyridine Pharmacological activity

Key Observations:

Substituent Effects: The tert-butyl group in the target compound increases molecular weight by ~85 g/mol compared to the methyl analog, significantly enhancing steric bulk and lipophilicity .

Synthetic Routes :

  • N-1 alkylation (e.g., tert-butyl, methyl, or difluoromethyl groups) typically employs alkyl halides or gases (e.g., CH₂F₂) under basic conditions (K₂CO₃/DMF) .
  • Bromine at position 5 enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Pharmacological Relevance: Imidazo[4,5-b]pyridine derivatives (e.g., 6-bromo-1,3-dimethyl analog) exhibit broad medicinal applications, including antiviral and anticancer activities .

Biological Activity

5-Bromo-1-(tert-butyl)-6-ethoxy-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, structure-activity relationships (SAR), and potential applications in medicine and pharmacology.

Chemical Structure and Properties

This compound is characterized by:

  • A bromine atom at the 5-position.
  • A tert-butyl group at the 1-position.
  • An ethoxy group at the 6-position.

These structural features contribute to its unique chemical reactivity and biological activity. The compound's CAS number is 1314988-54-9 .

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Nitration of an Aniline Derivative : Starting with 5-bromo-2-nitroaniline.
  • Cyclization : Utilizing tert-butyl isocyanide and ethyl chloroformate to form the benzimidazole core.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial properties. For example:

  • Minimum Inhibitory Concentration (MIC) studies show that certain benzimidazole derivatives have potent activity against various strains of bacteria, including Staphylococcus aureus and Mycobacterium tuberculosis. The MIC values for some derivatives are reported to be below 10 µg/mL .

Anticancer Properties

The compound's potential as an anticancer agent has also been explored. Studies demonstrate that benzimidazole derivatives can inhibit the proliferation of cancer cells through various mechanisms:

  • Inhibition of Cell Division : Compounds targeting proteins essential for cell division, such as FtsZ in bacteria, show promise in cancer therapy by disrupting similar processes in tumor cells .
  • Molecular Modeling Studies : These studies suggest that this compound may interact with key biomolecular targets involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR of benzimidazole derivatives indicates that modifications to the core structure can significantly impact biological activity. Key findings include:

  • The presence of halogen substituents (like bromine) enhances antimicrobial potency.
  • Alkyl and ethoxy groups contribute to increased lipophilicity, potentially improving cellular uptake and bioavailability .

Comparative Analysis with Other Benzimidazoles

A comparison of this compound with other similar compounds reveals differences in activity profiles:

Compound NameMIC (µg/mL)Activity Type
This compound<10Antimicrobial/Anticancer
5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole>50Lower activity
6-Ethoxy-1H-benzo[d]imidazole>20Moderate activity

This table illustrates that structural modifications can lead to significant variations in biological efficacy.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of benzimidazole derivatives in treating infections and cancer:

  • Antimicrobial Efficacy : A study demonstrated that certain benzimidazoles exhibited MIC values lower than 5 µg/mL against resistant strains of Staphylococcus aureus, indicating their potential as therapeutic agents against drug-resistant bacteria .
  • Anticancer Activity : In vitro assays showed that specific analogs could reduce cell viability in breast cancer cell lines by over 70% at concentrations as low as 10 µM .
  • In Vivo Studies : Animal models have indicated promising results with reduced tumor growth rates when treated with benzimidazole derivatives, suggesting a need for further clinical investigation .

Q & A

Q. Structural Confirmation :

  • FTIR : Peaks at ~590 cm1^{-1} (C-Br stretch) and ~1610 cm1^{-1} (C=N imidazole ring) confirm functional groups .
  • 1^1H NMR : Distinct signals for tert-butyl (δ 1.4–1.6 ppm, singlet) and ethoxy groups (δ 1.3–1.4 ppm triplet for CH3_3, δ 4.1–4.3 ppm quartet for OCH2_2) .
  • LC/MS : Molecular ion [M+H]+^+ observed at m/z corresponding to the molecular formula (e.g., ~300–350 Da range) .

Advanced Research: What challenges arise in crystallizing this compound, and how can SHELX software address them?

Methodological Answer:
Crystallization challenges include:

  • Low Solubility : The tert-butyl group increases hydrophobicity, requiring mixed solvents (e.g., DCM/hexane) for slow evaporation.
  • Disorder in Bulky Groups : The tert-butyl substituent may exhibit rotational disorder, complicating refinement.

Q. SHELX Applications :

  • SHELXD : Resolves phase problems via dual-space recycling, particularly useful for bromine-heavy structures due to its strong anomalous scattering .
  • SHELXL : Handles disordered tert-butyl groups using PART and AFIX commands to refine occupancy and thermal parameters .
  • Validation : Rint_{int} < 5% and goodness-of-fit (GoF) ~1.0 ensure model reliability.

Basic Research: How do the bromo, tert-butyl, and ethoxy substituents influence the compound’s electronic properties?

Q. Methodological Answer :

  • Bromine : Electron-withdrawing effect reduces electron density on the imidazole ring, increasing electrophilicity at adjacent positions.
  • tert-Butyl : Steric bulk dominates over electronic effects, shielding the 1-position from nucleophilic attack.
  • Ethoxy : Electron-donating OCH2_2CH3_3 group enhances resonance stabilization of the benzimidazole π-system.

Q. Experimental Validation :

  • UV-Vis : Red-shifted absorption bands (e.g., λmax_{max} ~280–320 nm) indicate extended conjugation .
  • DFT Calculations : HOMO-LUMO gaps correlate with substituent electronic contributions; bromine lowers LUMO energy by ~0.5 eV .

Advanced Research: How can DFT-based studies predict nonlinear optical (NLO) properties for this compound?

Methodological Answer :
DFT Workflow :

Geometry Optimization : B3LYP/6-311+G(d,p) basis set minimizes energy.

Polarizability (⟨α⟩) and Hyperpolarizability (βtot_{tot}) : Calculated using finite-field methods.

NBO Analysis : Identifies charge transfer interactions (e.g., bromine → imidazole ring).

Q. Key Findings :

  • NLO Potential : Bromine and ethoxy groups enhance βtot_{tot} values (e.g., ~100–200 × 1030^{-30} esu), comparable to urea .
  • Structure-Activity : Electron-deficient benzimidazole cores with bulky substituents show improved thermal stability for NLO applications .

Advanced Research: How does hydrogen bonding influence crystal packing, and what graph-set patterns are observed?

Methodological Answer :
Hydrogen Bond Analysis :

  • Donor-Acceptor Pairs : N–H···N (imidazole) and C–H···O (ethoxy) interactions dominate.
  • Graph-Set Notation : R_2$$^2(8) motifs (two donors/two acceptors) form dimeric structures, while C(6) chains link adjacent molecules .

Q. Impact of tert-Butyl :

  • Steric hindrance reduces intermolecular H-bonding, favoring van der Waals interactions and leading to layered packing .

Advanced Research: What in-silico strategies predict biological activity against targets like EGFR?

Methodological Answer :
Molecular Docking Protocol :

Protein Preparation : EGFR kinase domain (PDB: 1M17) is protonated and energy-minimized.

Ligand Docking : AutoDock Vina with flexible benzimidazole ring.

ADMET Prediction : SwissADME and ProTox-II assess bioavailability and toxicity.

Q. Results :

  • Binding Affinity : ΔG ~−8.5 kcal/mol, with key interactions: bromine forms halogen bonds with Leu694; ethoxy group hydrogen bonds to Thr766 .
  • ADMET Profile : High logP (~3.5) suggests lipophilicity; low Ames toxicity risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.